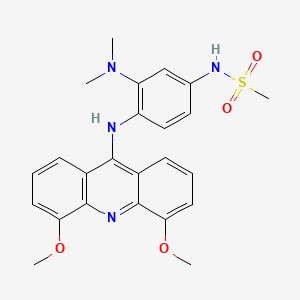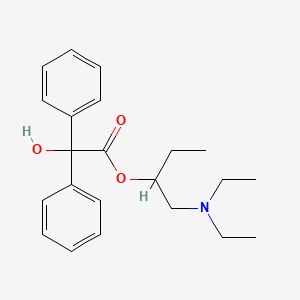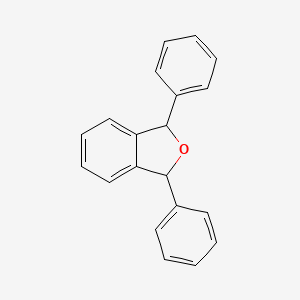
2-Oxo-1-phenylcyclopentanepropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-phenylcyclopentanepropionic acid is an organic compound with the molecular formula C12H12O3. It is a derivative of cyclopentanone and phenylpropionic acid, characterized by the presence of a ketone group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-phenylcyclopentanepropionic acid can be achieved through several methods. One common approach involves the reaction of dumasin and morpholine, followed by the addition of acrylate. This mixture undergoes a thermal reaction to form the desired product . The reaction conditions typically involve heating and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
For industrial production, a one-pot method is often employed. This method simplifies the synthesis process and is advantageous for large-scale production. The process involves heating the reactants in a single vessel, which reduces the need for multiple purification steps and minimizes waste. The yield of the product in industrial settings can exceed 90%, making it an efficient and cost-effective method .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-phenylcyclopentanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Oxo-1-phenylcyclopentanepropionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1-phenylcyclopentanepropionic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-phenylcyclopentanecarboxylic acid
- 2-Oxo-1-phenylcyclopentaneacetic acid
Uniqueness
2-Oxo-1-phenylcyclopentanepropionic acid is unique due to its specific structural features, such as the presence of both a ketone and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct reactivity and potential biological activity, setting it apart from similar compounds .
Properties
CAS No. |
3644-74-4 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-(2-oxo-1-phenylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C14H16O3/c15-12-7-4-9-14(12,10-8-13(16)17)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,17) |
InChI Key |
FBUOKAZGLNYOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


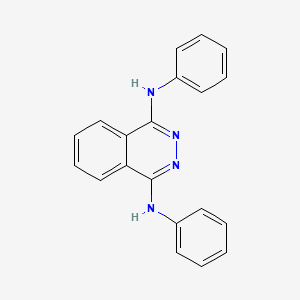
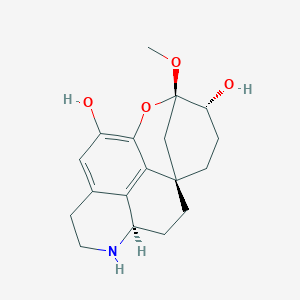
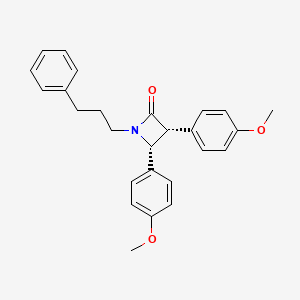
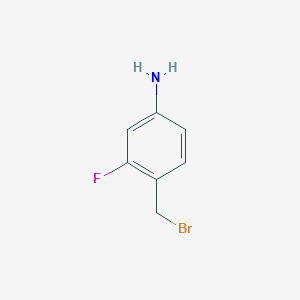
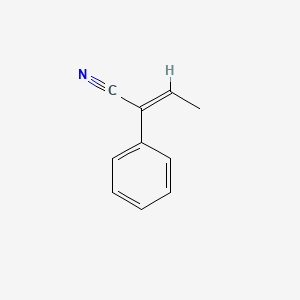
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
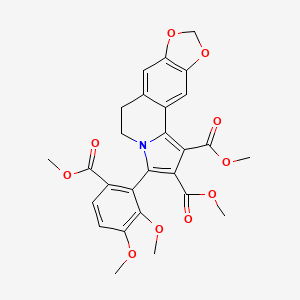
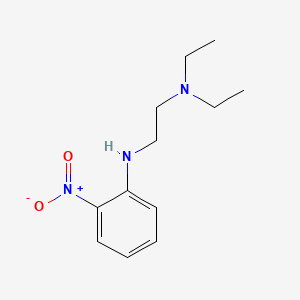
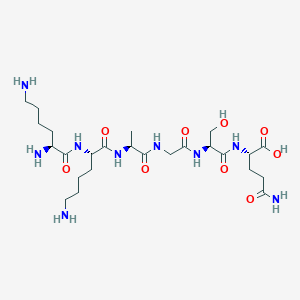
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
